molecular formula C19H19FN2O3S2 B2602543 2-fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 869069-92-1

2-fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2602543
CAS No.: 869069-92-1
M. Wt: 406.49
InChI Key: QSOZXAHHRHQLPK-UHFFFAOYSA-N
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Description

2-fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a 4-methyl-1,3-thiazole core substituted with a 4-methoxyphenyl group and a fluorine-modified benzene sulfonamide side chain. Its design incorporates key pharmacophoric elements:

  • Thiazole ring: Enhances metabolic stability and facilitates π-π interactions.
  • 4-Methoxyphenyl group: Modulates electronic properties and binding affinity.
  • Fluorinated sulfonamide: Improves bioavailability and target selectivity.

Properties

IUPAC Name

2-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S2/c1-13-17(26-19(22-13)14-7-9-15(25-2)10-8-14)11-12-21-27(23,24)18-6-4-3-5-16(18)20/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOZXAHHRHQLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group, and finally the sulfonamide and fluorine groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

Structural Features

The compound's structure includes:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Thiazole Ring : Associated with various biological activities, including anticancer effects.
  • Methoxy Group : Enhances lipophilicity, potentially improving cellular uptake and bioavailability.
  • Fluorine Atom : May enhance biological activity and pharmacokinetic properties through increased reactivity.

The combination of these structural components indicates that 2-fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide could exhibit several biological activities:

  • Antibacterial Properties :
    • Sulfonamides are traditionally known for their antibacterial effects. This compound may inhibit bacterial growth by targeting specific enzymes or biological receptors.
    • Thiazole derivatives have been shown to possess antimicrobial activity against various pathogens.
  • Anticancer Activity :
    • The thiazole ring is linked to anticancer properties. Research on similar thiazole compounds has demonstrated effectiveness against cancer cell lines.
    • The presence of the methoxy group may enhance the compound's selectivity and potency against cancer cells.
  • Enzyme Inhibition :
    • The sulfonamide group can engage in nucleophilic substitutions, allowing it to interact with various biological targets, potentially inhibiting critical enzymes involved in disease processes.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

Medicinal Chemistry Studies

Research indicates that thiazole-based compounds often demonstrate significant anticancer activity. For instance, compounds with similar thiazole structures have shown promising results against human cancer cell lines, with some achieving IC50 values in the low micromolar range .

Antibacterial Activity

A study exploring sulfonamide derivatives found that certain modifications led to enhanced antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The structural similarities suggest that this compound may exhibit comparable or improved antibacterial properties .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of thiazole derivatives has revealed that modifications at specific positions can significantly influence biological activity. The introduction of electron-withdrawing groups like fluorine can enhance potency against specific targets, suggesting that the fluorinated nature of this compound may be beneficial in drug design .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-MethylbenzenesulfonamideSimple sulfonamideAntibacterial
4-MethoxybenzenesulfonamideMethoxy-substitutedAntibacterial
4-Amino-1,3-thiazoleThiazole ringAnticancer
5-Fluoro-1,3-thiazoleFluorinated thiazoleAntimicrobial

Mechanism of Action

The mechanism by which 2-fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include sulfonamide-thiazole hybrids with variations in substituent patterns (Table 1).

Table 1: Key Structural Analogues

Compound ID / Name Molecular Formula Molecular Weight Key Substituents Source
2-fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide C21H20FN3O3S2 469.53 - 4-Methoxyphenyl (thiazole C2)
- Fluorine (sulfonamide benzene)
Target
G856-3179 C21H24N2O5S2 448.56 - 2,5-Dimethoxy (sulfonamide benzene)
- 4-Methoxyphenyl (thiazole C2)
G856-3202 C22H26N2O4S2 446.59 - 3,4-Dimethyl (sulfonamide benzene)
- 3,4-Dimethoxyphenyl (thiazole C2)
PF-05089771 C19H14Cl2F2N4O3S2 523.37 - Diaryl ether core
- Chloro and fluoro substituents

Key Observations :

  • Electron-Donating Groups : The 4-methoxyphenyl group in the target compound and G856-3179 enhances solubility compared to halogenated analogues like PF-05089771 .
  • Steric Effects : Bulkier substituents (e.g., 3,4-dimethoxyphenyl in G856-3202) may reduce binding pocket accessibility, whereas the target compound’s methyl-thiazole and fluorine balance steric and electronic effects .

Spectroscopic Properties

  • IR Spectroscopy :
    • The target’s sulfonamide group would exhibit νS=O stretches ~1350–1150 cm⁻¹, similar to compounds in .
    • Absence of νC=O (1663–1682 cm⁻¹) confirms the lack of hydrazinecarbothioamide intermediates, as seen in triazole-thiones .
  • NMR :
    • The 4-methyl-thiazole proton resonates δ 2.4–2.6 ppm (cf. 4-methylthiazol-5-yl ethyl acetate in ) .
    • Fluorine atoms in the sulfonamide benzene cause deshielding in adjacent protons, as observed in PF-05089771 .

Pharmacokinetic and Metabolic Profiles

  • Metabolic Stability : Unlike esters (e.g., 2-(4-methylthiazol-5-yl)ethyl acetate in ), the target’s sulfonamide group resists hydrolysis, enhancing plasma stability .
  • CYP Inhibition : PF-05089771’s optimization to reduce CYP inhibition suggests the target’s fluorine substitution may similarly mitigate drug-drug interactions .

Tautomerism and Conformational Dynamics

  • highlights tautomerism in amide-thiazolidinone hybrids (e.g., 3f-I/3f-A in a 1:1 ratio), suggesting the target’s thiazole-sulfonamide linkage may adopt multiple conformations affecting receptor binding .

Biological Activity

2-fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide group linked to a thiazole moiety and a methoxy-substituted phenyl group, which contribute to its diverse biological profile.

Structural Characteristics

The structural formula of this compound can be broken down into several key components:

ComponentDescription
Sulfonamide Group Known for antibacterial properties.
Thiazole Moiety Associated with anticancer and anticonvulsant activities.
Methoxy-substituted Phenyl Group Enhances lipophilicity, potentially improving bioavailability.
Fluorine Atom May enhance biological activity and pharmacokinetic properties.

Antibacterial Properties

Sulfonamides are historically recognized for their antibacterial effects. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, crucial for bacterial proliferation.

Anticancer Potential

The thiazole component is linked to various anticancer activities. Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, thiazole compounds have demonstrated significant activity against different cancer cell lines, including breast and lung cancers . The specific arrangement of the methoxy and fluorine groups in this compound may further enhance its cytotoxic properties.

Cardiovascular Effects

Recent studies have explored the impact of benzene sulfonamides on cardiovascular parameters. For example, certain sulfonamide derivatives have been shown to affect perfusion pressure and coronary resistance in isolated heart models. Although specific data on this compound is limited, its structural similarities to other active sulfonamides suggest it may exhibit similar cardiovascular effects .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated various benzene sulfonamide derivatives, including those with thiazole rings, revealing that modifications significantly influenced their antimicrobial potency. Compounds similar to this compound showed promising results against resistant bacterial strains .
  • Cytotoxicity Testing : In vitro studies on thiazole derivatives indicated that compounds with similar structural features effectively inhibited cell proliferation in cancer cell lines. The interaction between the thiazole ring and cellular targets was crucial for their activity .
  • Pharmacokinetics : Theoretical models have been employed to predict the pharmacokinetic behavior of this compound using ADME (Absorption, Distribution, Metabolism, Excretion) parameters. These studies suggest favorable absorption characteristics due to the methoxy group enhancing lipophilicity.

Q & A

Q. What are the key synthetic strategies for preparing 2-fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide?

The synthesis involves multi-step organic reactions, including:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions to generate the 4-methylthiazole core .
  • Sulfonamide coupling : Reaction of the thiazole-ethylamine intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a coupling agent (e.g., DCC or EDC) .
  • Critical parameters : Temperature (60–80°C), pH (neutral to slightly basic), and solvent selection (e.g., DMF or THF) to minimize side reactions .

Q. How is the purity and structural integrity of the compound verified after synthesis?

  • Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiazole methyl at δ 2.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₀FN₃O₃S₂: 470.0952) .
  • X-ray crystallography : Resolves crystal packing and stereoelectronic effects (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Density Functional Theory (DFT) : Models transition states for thiazole cyclization to predict optimal reaction pathways .
  • Design of Experiments (DoE) : Statistically screens variables (e.g., temperature, reagent ratios) to maximize yield. For example, a Central Composite Design (CCD) can identify nonlinear interactions between pH and solvent polarity .
  • Machine Learning : Trains on historical reaction data to recommend conditions (e.g., solvent/base combinations) for sulfonamide coupling .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide-containing thiazole derivatives?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (Table 1):
Substituent on ThiazoleBiological ActivitySource
4-Methyl (target compound)Moderate COX-2 inhibition
Pyrazole ringEnhanced antimicrobial activity
Trifluoromethoxy groupImproved metabolic stability
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., COX-2 IC₅₀) and molecular docking to clarify target specificity .

Q. How do electronic effects of the 2-fluoro and 4-methoxy groups influence reactivity in downstream modifications?

  • Fluorine’s electron-withdrawing effect : Activates the sulfonamide group for nucleophilic substitution (e.g., alkylation at the sulfonamide nitrogen) .
  • Methoxy’s electron-donating effect : Stabilizes the thiazole ring via resonance, reducing susceptibility to oxidative degradation .
  • Experimental validation : Use Hammett plots to correlate substituent σ values with reaction rates in functionalization studies .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., kₐₙ and kₒff) to proteins like serum albumin .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cryo-EM/X-ray co-crystallography : Visualizes binding modes in enzyme active sites (e.g., COX-2) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported yields for similar sulfonamide-thiazole hybrids?

  • Reproducibility checklist :
    • Verify reagent purity (e.g., ≥99% thiourea derivatives).
    • Standardize solvent drying methods (e.g., molecular sieves for DMF) .
    • Control atmospheric moisture using inert gas lines .
  • Inter-lab validation : Collaborate with independent groups to replicate synthesis protocols .

Q. Why do some studies report antitumor activity while others show negligible effects for structurally similar compounds?

  • Biological context : Cell line-specific sensitivity (e.g., HT-29 vs. MCF-7) and assay conditions (e.g., serum-free media) .
  • Metabolic stability : Differences in hepatic microsomal degradation rates across studies .
  • Mitochondrial toxicity : Off-target effects masked in short-term assays (e.g., 24-hour viability vs. 72-hour apoptosis) .

Methodological Recommendations

Q. What analytical workflows are recommended for impurity profiling?

  • LC-MS/MS : Identifies trace byproducts (e.g., des-fluoro derivatives) with MRM transitions .
  • 2D-NMR (HSQC, HMBC) : Assigns minor impurities (<0.1%) in complex mixtures .

Q. How to design a robust SAR study for this compound?

  • Analog synthesis : Focus on modifying the:
    • Thiazole 4-position (e.g., ethyl, isopropyl).
    • Sulfonamide aryl group (e.g., chloro, nitro substituents) .
  • In vitro screening : Prioritize assays with orthogonal readouts (e.g., enzymatic inhibition + cellular cytotoxicity) .

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